N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Description
N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various protein targets in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets by binding to specific sites on the protein, leading to changes in the protein’s function. This could result in the activation or inhibition of the protein, depending on the nature of the interaction .
Biochemical Pathways
The compound’s action could affect various biochemical pathways in the body. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression pathways. The exact pathways affected would depend on the compound’s targets .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could lead to various molecular and cellular effects. For example, it might alter cell signaling, gene expression, or metabolic processes, leading to changes in cell function or behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-17-9-3-14(4-10-17)12-23-20(26)21(27)24-13-18(25)15-5-7-16(8-6-15)19-2-1-11-28-19/h1-11,18,25H,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUPBHFGVJDDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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